N1-(3-methoxybenzyl)-N2-phenyloxalamide
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Overview
Description
N1-(3-methoxybenzyl)-N2-phenyloxalamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to an oxalamide backbone. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
The primary target of N1-(3-methoxybenzyl)-N2-phenyloxalamide is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a tyrosine-protein kinase that acts as a cell-surface receptor for fibroblast growth factors and plays an essential role in the regulation of embryonic development, cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with its target, FGFR1, by inhibiting the fatty acid amide hydrolase (FAAH) in a time-dependent manner . This inhibition is likely irreversible or slowly reversible . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are natural neuromodulators in the body that bind to cannabinoid receptors, affecting pain, inflammation, and mood .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system . This system is involved in a variety of physiological processes including pain-sensation, mood, and memory, and in mediating the psychoactive effects of cannabis .
Pharmacokinetics
The pharmacokinetics of this compound is yet to be fully understood. A related compound, n-3-methoxybenzyl-palmitamide, has been studied and found to have a slow absorption and elimination rate in rats . It is possible that this compound may have similar pharmacokinetic properties.
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids. This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Biochemical Analysis
Biochemical Properties
N1-(3-methoxybenzyl)-N2-phenyloxalamide has been found to interact with the enzyme Fatty Acid Amide Hydrolase (FAAH) . This interaction is significant as FAAH is responsible for the degradation of endocannabinoids, which are involved in various physiological processes .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with FAAH. By inhibiting FAAH, this compound can potentially influence cell function by modulating the release of neurotransmitters .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with FAAH. It displays significant time-dependent and dose-dependent FAAH inhibitory activity . The mechanism of inhibition is most likely irreversible or slowly reversible .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on FAAH inhibition . This suggests that the compound’s effects may persist over time, potentially influencing cellular function in long-term studies.
Metabolic Pathways
This compound’s interaction with FAAH places it within the endocannabinoid metabolic pathway . Endocannabinoids are metabolized by FAAH, and by inhibiting this enzyme, this compound could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-phenyloxalamide typically involves the reaction of 3-methoxybenzylamine with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, allowing the formation of the desired oxalamide compound. The reaction can be represented as follows:
3-methoxybenzylamine+phenyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-phenyloxalamide has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide
- N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Uniqueness
N1-(3-methoxybenzyl)-N2-phenyloxalamide is unique due to its specific combination of a methoxybenzyl group and a phenyl group attached to an oxalamide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-5-6-12(10-14)11-17-15(19)16(20)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGRMZGUNMQZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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